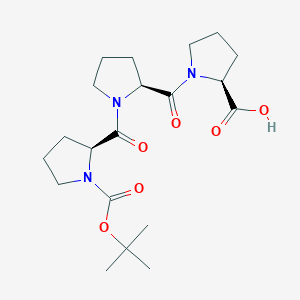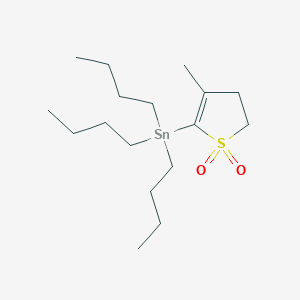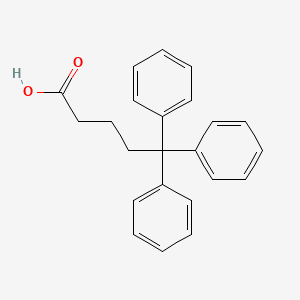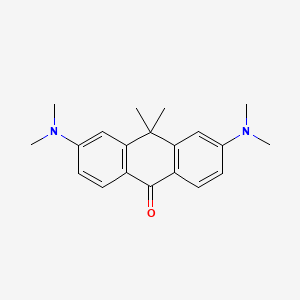![molecular formula C28H26 B14678711 1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 32298-39-8](/img/structure/B14678711.png)
1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C28H26 It is a derivative of ethane, where two benzene rings are substituted at the 1,1’ positions with 2,2-bis(4-methylphenyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene typically involves the reaction of 4-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride acts as the alkylating agent, and the benzene serves as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro (NO2), halogens (Cl, Br), or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Nitro, halogenated, or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[2,2-Bis(4-chlorophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-bromophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-fluorophenyl)ethane-1,1-diyl]dibenzene
Uniqueness
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity, physical properties, and potential applications. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Propriétés
Numéro CAS |
32298-39-8 |
|---|---|
Formule moléculaire |
C28H26 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene |
InChI |
InChI=1S/C28H26/c1-21-13-17-25(18-14-21)28(26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27-28H,1-2H3 |
Clé InChI |
HAUCKKOKGSSIDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
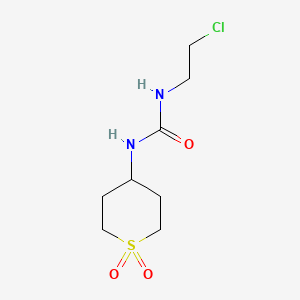
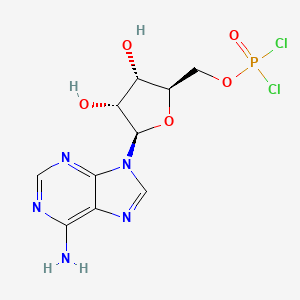
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
